molecular formula C16H16N2O4 B5798920 4-ethoxy-N-(2-methyl-5-nitrophenyl)benzamide

4-ethoxy-N-(2-methyl-5-nitrophenyl)benzamide

Cat. No.: B5798920
M. Wt: 300.31 g/mol
InChI Key: MAICFWXWTGMWQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethoxy-N-(2-methyl-5-nitrophenyl)benzamide is an organic compound with a complex structure that includes an ethoxy group, a methyl group, and a nitro group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxy-N-(2-methyl-5-nitrophenyl)benzamide typically involves the reaction of 4-ethoxybenzoic acid with 2-methyl-5-nitroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxy-N-(2-methyl-5-nitrophenyl)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The ethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Substitution: Sodium ethoxide (NaOEt) in ethanol.

Major Products:

    Reduction: 4-ethoxy-N-(2-methyl-5-aminophenyl)benzamide.

    Oxidation: 4-carboxy-N-(2-methyl-5-nitrophenyl)benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-Ethoxy-N-(2-methyl-5-nitrophenyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(2-methyl-5-nitrophenyl)benzamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. The nitro group may play a role in redox reactions, while the benzamide core could interact with protein binding sites.

Comparison with Similar Compounds

    4-Methoxy-N-(2-methyl-5-nitrophenyl)benzamide: Similar structure but with a methoxy group instead of an ethoxy group.

    4-Ethoxy-N-(2-chloro-5-nitrophenyl)benzamide: Similar structure but with a chloro group instead of a methyl group.

Uniqueness: The combination of these functional groups may provide distinct properties compared to its analogs .

Properties

IUPAC Name

4-ethoxy-N-(2-methyl-5-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-3-22-14-8-5-12(6-9-14)16(19)17-15-10-13(18(20)21)7-4-11(15)2/h4-10H,3H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAICFWXWTGMWQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.